Lysergol

Catalog No.
S601085
CAS No.
1413-67-8
M.F
C16H18N2O
M. Wt
254.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysergol

CAS Number

1413-67-8

Product Name

Lysergol

IUPAC Name

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

InChI

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3/t10-,15-/m1/s1

InChI Key

BIXJFIJYBLJTMK-MEBBXXQBSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO

Synonyms

9,10-Didehydro-6-methylergoline-8b-methanol, isolysergol, lysergol, lysergol, (8alpha)-isomer

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CO

The exact mass of the compound Lysergol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lysergol is an alkaloid belonging to the ergoline family, characterized by its chemical formula C16H18N2OC_{16}H_{18}N_{2}O and a molar mass of 254.33 g/mol. This compound is primarily found as a minor constituent in certain fungi, particularly within the genus Claviceps, and in several species of the morning glory family (Convolvulaceae), including Rivea corymbosa (known as ololiuhqui), Argyreia nervosa (Hawaiian baby woodrose), and Ipomoea violacea . Lysergol is notable for its legal status in the United States, where it is not classified as a controlled substance, allowing for its possession and sale under the U.S. Federal Analog Act due to its lack of known pharmacological action similar to that of lysergic acid diethylamide (LSD) .

, particularly oxidation processes. Research indicates that it can react in polar solvents such as dimethyl sulfoxide and dimethyl formamide . The compound's stability allows it to be involved in tandem reactions that construct its piperidine skeleton and facilitate late-stage indole formation using rhodium-catalyzed annulation methods . Additionally, it is susceptible to oxidation and desaturation reactions, which are significant in understanding its reactivity and potential applications in synthesis .

The synthesis of lysergol can be achieved through several methods, including:

  • Palladium-Catalyzed Domino Cyclization: This method allows for the enantioselective total synthesis of lysergol from amino allenes bearing bromoindolyl groups .
  • Tandem Reactions: A combination of reactions can construct the piperidine skeleton necessary for lysergol's structure .
  • Catalytic Asymmetric Nitro-Michael Reaction: This approach has been used in total syntheses involving lysergol and related compounds .

These synthetic pathways illustrate the complexity and versatility in producing lysergol for research and potential pharmaceutical applications.

Lysergol's applications are primarily rooted in research contexts rather than widespread commercial use. It serves as an intermediate in the synthesis of ergoloid medications like nicergoline, which are used for cognitive enhancement and treating vascular disorders . Additionally, due to its psychoactive properties, lysergol is of interest in studies exploring hallucinogens' effects on consciousness and perception .

Lysergol shares structural similarities with several other ergoline alkaloids. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
Lysergic AcidHighStrong hallucinogenic effectsPrecursor to LSD
D-Isolysergic Acid AmideModerateMild psychoactive propertiesFound in Rivea corymbosa seeds
ChanoclavineModerateLimited research on activityPresent in ergot fungi
ElymoclavineModeratePotential psychoactive effectsLess studied than lysergol

These compounds highlight lysergol's uniqueness within the ergoline family due to its specific receptor interactions and legal status. While many share structural features, their pharmacological profiles differ significantly.

Fungal Sources in Claviceps and Related Species

Lysergol represents a minor constituent alkaloid within the ergoline family, occurring naturally in several species of fungi belonging to the genus Claviceps and related taxa [1] [4]. The compound exhibits the molecular formula C16H18N2O with a molecular weight of 254.33 grams per mole, and is characterized by its ergoline structure featuring a methyl group at the nitrogen-6 position and a beta-hydroxymethyl substituent at carbon-8 [4] [17].

Within the Claviceps genus, lysergol has been identified in Claviceps purpurea, the causative agent of ergot disease in various grass species [7] [11]. Research conducted on ergot alkaloid profiles from Claviceps purpurea sensu lato isolates collected from Kentucky bluegrass and perennial ryegrass revealed that lysergol, along with other ergoline alkaloids including ergovaline, agroclavine, and lysergic acid, was found at concentrations below 10 micrograms [7]. The presence of lysergol in Claviceps purpurea sclerotia demonstrates its role as a biosynthetic intermediate or end product within the complex ergot alkaloid metabolic network [7] [11].

Related Clavicipitaceae fungi also produce lysergol through similar biosynthetic mechanisms [11] [12]. The fungal genus Periglandula, which maintains symbiotic relationships with plants in the Convolvulaceae family, represents another significant source of lysergol production [10] [12]. Periglandula ipomoeae and Periglandula turbinae have been identified as the two primary species within this genus, each exhibiting host-specific associations with their respective plant partners [10] [20].

Table 1: Physical and Chemical Properties of Lysergol

PropertyValue
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
CAS Number602-85-7
Melting Point248°C
Boiling Point397.54°C (estimate)
Density1.0398 (estimate)
Refractive Index1.6240 (estimate)
pKa14.61±0.10 (predicted)
AppearanceOff-white to beige crystalline powder
SolubilityDMSO (slightly), Methanol (slightly), Pyridine (slightly)

The biosynthetic capacity of these fungi depends critically on the presence of intact, differentiated host plants, suggesting a complex metabolic interdependence between fungal and plant partners [12]. Molecular analysis has confirmed that ergot alkaloid-producing fungi associated with Convolvulaceae plants possess the genetic machinery necessary for alkaloid biosynthesis, including the determinant gene dmaW responsible for the initial prenylation step in ergoline alkaloid formation [12] [16].

Botanical Distribution in Convolvulaceae Family Plants

The botanical distribution of lysergol within the Convolvulaceae family demonstrates a remarkable pattern of symbiotic alkaloid production [1] [9] [10]. Morning glory species represent the primary plant hosts containing lysergol, with the compound occurring predominantly in seed tissues through the metabolic activities of associated Periglandula fungi [5] [14].

Ipomoea species constitute a major group of lysergol-containing plants within the Convolvulaceae family [1] [5] [19]. Ipomoea tricolor, commonly known as morning glory, has been documented to contain lysergol as part of its ergoline alkaloid profile, with penniclavine identified as the predominant ergoline in recent analytical studies [1]. Ipomoea violacea represents another significant source, where lysergol occurs alongside other ergoline alkaloids including ergine and isoergine [9] [22]. Ipomoea asarifolia serves as the host plant for Periglandula ipomoeae, with research demonstrating that lysergol and related alkaloids are synthesized by the fungal symbiont and subsequently transported into plant tissues [12] [20].

Additional Convolvulaceae genera also harbor lysergol-producing symbiotic relationships [1] [9] [19]. Turbina corymbosa, historically known as ololiuhqui, contains lysergol as a minor alkaloid constituent in its seeds [1] [5]. Argyreia nervosa, commonly referred to as Hawaiian baby woodrose, represents another significant botanical source where lysergol occurs in association with other psychoactive ergoline alkaloids [1] [9] [19]. Rivea corymbosa completes the primary group of lysergol-containing Convolvulaceae species, with the compound present in seed tissues [9] [22].

Table 2: Natural Occurrence of Lysergol

Source CategorySpecific SpeciesOccurrence Type
Fungi - Claviceps SpeciesClaviceps purpurea, C. paspali, C. fusiformisMinor constituent in sclerotia
Fungi - Other GeneraPeriglandula ipomoeae, P. turbinaeSymbiotic fungal production
Convolvulaceae - Ipomoea SpeciesI. tricolor, I. violacea, I. asarifolia, I. muricataSeed alkaloids via fungal symbiosis
Convolvulaceae - Other GeneraTurbina corymbosa, Argyreia nervosa, Rivea corymbosaSeed alkaloids via fungal symbiosis

The distribution pattern of lysergol within morning glory seeds reflects the underlying fungal symbiosis mechanism [10] [14]. Research has identified ergot alkaloids in 42 morning glory species out of 98 tested, with all positive reports originating from the tribe Ipomoeeae [10]. The alkaloid concentrations in morning glory species can reach levels up to 1000 times higher than those observed in grass species infected with symbiotic Epichloë species, indicating the highly efficient nature of the Periglandula-Convolvulaceae symbiotic system [10].

The symbiotic relationship between Periglandula fungi and Convolvulaceae plants exhibits remarkable specificity and evolutionary adaptation [10] [20]. The fungi colonize the adaxial surface of young leaves, forming visible white mycelia that extend around peltate glandular trichomes [16] [20]. This unique association facilitates the uptake of volatile oils produced by plant glandular trichomes, which may serve as precursors or co-factors in ergot alkaloid biosynthesis [16] [20]. The vertical transmission of Periglandula fungi through seeds ensures the perpetuation of the symbiotic relationship across plant generations [10] [20].

Biosynthetic Pathways of Ergoline Alkaloids

The biosynthetic pathway leading to lysergol formation represents a complex series of enzymatic transformations beginning with the amino acid tryptophan as the primary precursor [6] [12] [13]. The complete biosynthesis of ergot alkaloids, including lysergol, requires the coordinated action of multiple enzymes encoded by genes organized in biosynthetic clusters within fungal genomes [6] [15] [23].

The initial and determinant step in ergoline alkaloid biosynthesis involves the prenylation of tryptophan catalyzed by dimethylallyl tryptophan synthase, encoded by the dmaW gene [6] [12] [13]. This enzyme facilitates the attachment of a dimethylallyl group to the 4-position of tryptophan, forming 4-dimethylallyl-tryptophan as the first committed intermediate in the pathway [12] [27]. The prenylation reaction represents the rate-limiting step and is subject to regulation by phosphate levels and tryptophan availability [27].

Following the initial prenylation, the biosynthetic pathway proceeds through a series of oxidation and cyclization reactions leading to the formation of the characteristic tetracyclic ergoline ring system [6] [13] [21]. The conversion of 4-dimethylallyl-tryptophan to chanoclavine-I requires the sequential action of easF, easC, and easE gene products [6] [21]. EasF functions as a flavin adenine dinucleotide-dependent oxidoreductase involved in early pathway transformations [21] [24]. EasC operates as a catalase essential for chanoclavine formation, with gene disruption studies demonstrating its critical role in ergot alkaloid production [21]. EasE represents another flavin adenine dinucleotide-dependent oxidoreductase specifically required for chanoclavine-I formation [21].

Table 3: Ergoline Alkaloid Biosynthetic Genes and Enzymes

GeneEnzyme FunctionPathway Stage
dmaWDimethylallyl tryptophan synthase - prenylation of tryptophanEarly (determinant step)
easFFAD-dependent oxidoreductase - early pathway stepsEarly
easCCatalase - chanoclavine formationEarly
easEFAD-dependent oxidoreductase - chanoclavine-I formationEarly
easDCytochrome P450 - middle pathway stepsMiddle
easANon-ribosomal peptide synthetase - ergopeptide formationLate
easGCytochrome P450 reductase - electron transportMiddle/Late
cloACytochrome P450 - lysergic acid formationLate
lpsANon-ribosomal peptide synthetase - trimodularLate (ergopeptides)
lpsBNon-ribosomal peptide synthetase - monomodularLate (ergoamides)
lpsCNon-ribosomal peptide synthetase - monomodularLate (ergoamides)

The middle stages of ergoline alkaloid biosynthesis involve additional cytochrome P450 enzymes and reductases that facilitate the formation of more complex intermediates [6] [15] [25]. EasD functions as a cytochrome P450 enzyme responsible for middle pathway transformations, while easG encodes a cytochrome P450 reductase that provides essential electron transport functions [24] [25]. The late stages of the pathway involve the formation of lysergic acid through the action of CloA, a cytochrome P450 enzyme that catalyzes the final oxidation steps leading to the characteristic lysergic acid structure [6] [25].

Recent advances in metabolic engineering have demonstrated the successful reconstitution of the complete lysergic acid biosynthetic pathway in Saccharomyces cerevisiae, confirming the essential roles of all eight core enzymes: DmaW, EasF, EasC, EasE, EasD, EasA, EasG, and CloA [6] [25]. The heterologous expression studies have revealed that optimal production requires careful balancing of enzyme activities and cellular compartmentalization, with specific engineering strategies including peroxisomal targeting of EasC and endoplasmic reticulum optimization of CloA function [25].

The regulation of ergot alkaloid biosynthesis involves transcriptional control mechanisms mediated by specific regulatory genes [23]. The identification of easR as a transcriptional regulator in Metarhizium brunneum has revealed that this gene product is required for the expression of ergot alkaloid biosynthetic genes and subsequent alkaloid accumulation [23]. Homologs of easR have been identified in association with ergot alkaloid gene clusters in at least 15 other ergot alkaloid-producing fungi, suggesting a conserved regulatory mechanism across diverse fungal species [23].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

254.141913202 g/mol

Monoisotopic Mass

254.141913202 g/mol

Heavy Atom Count

19

UNII

NTR684Z1AZ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

602-85-7

Wikipedia

Lysergol

Dates

Last modified: 07-20-2023

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